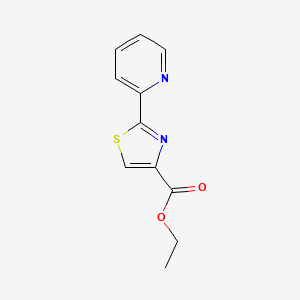

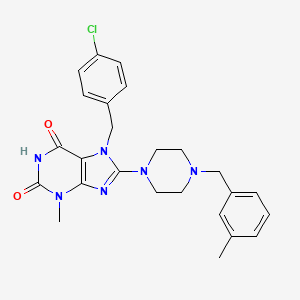

![molecular formula C13H11N3O2S3 B2731115 N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide CAS No. 863511-21-1](/img/structure/B2731115.png)

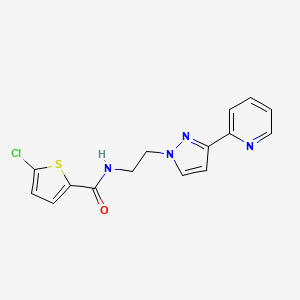

N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide, commonly known as PTT, is a novel and potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases.

Aplicaciones Científicas De Investigación

Antiproliferative Applications

Recent studies have highlighted the potential of N,N-dimethylbenzenesulfonamide derivatives, which share structural similarities with N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide, as antiproliferative agents. These compounds, featuring moieties like pyridine, thiophene, and thiazole, have shown promising antiproliferative activity against various cancer cell lines. For instance, certain sulfonamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7, exhibiting higher activity compared to doxorubicin, a known anticancer drug. This indicates their potential in cancer treatment and the importance of molecular docking studies to understand their mechanism of action (Bashandy et al., 2014) Design, synthesis and molecular docking of novel N,N-dimethylbenzenesulfonamide derivatives as potential antiproliferative agents.

Antibacterial Applications

The synthesis of new heterocyclic compounds containing a sulfonamido moiety has also been targeted for their potential use as antibacterial agents. By reacting precursors with various active methylene compounds, researchers have developed pyran, pyridine, and pyridazine derivatives, among others, with significant antibacterial activity. This underscores the role of sulfonamide-based compounds in addressing microbial resistance and finding new therapeutic agents (Azab et al., 2013) Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety.

Metal Complexation

The structural characterisation of metal complexes containing sulfonamide derivatives reveals their capacity to interact with metals, forming complexes with potential catalytic, pharmaceutical, and industrial applications. These studies not only provide insight into the coordination chemistry of these compounds but also open avenues for the development of new materials and catalysts based on sulfonamide-metal interactions (Sousa et al., 2001) Structural characterisation of metal complexes containing 1-[(4-methylphenyl)sulfonamido]-2-[(2-pyridylmethylene)amino]benzene.

Fluorescent Probing

Sulfonamide derivatives have also been employed in the development of fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This application is particularly relevant in chemical, biological, and environmental sciences, where the detection and differentiation of these compounds are crucial. The design of reaction-based fluorescent probes using sulfonamide groups demonstrates the versatility and utility of these compounds in analytical and diagnostic applications (Wang et al., 2012) Reaction-based fluorescent probe for selective discrimination of thiophenols over aliphaticthiols and its application in water samples.

Propiedades

IUPAC Name |

N-[(2-pyridin-3-yl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S3/c17-21(18,12-4-2-6-19-12)15-8-11-9-20-13(16-11)10-3-1-5-14-7-10/h1-7,9,15H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAZGEDORHINTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(6-isopropylquinolin-2-yl)phenyl]-3-methylbutanamide](/img/structure/B2731035.png)

![2-(2-(4-Chlorophenoxy)acetamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2731038.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)

![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)